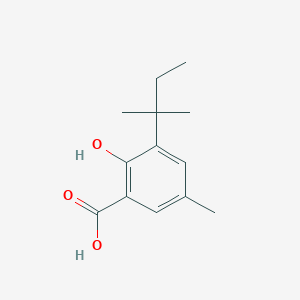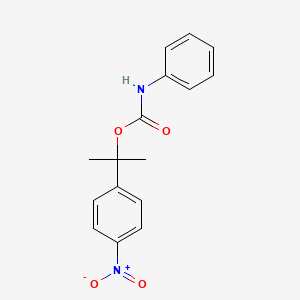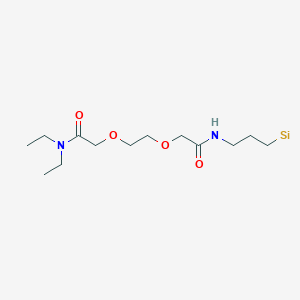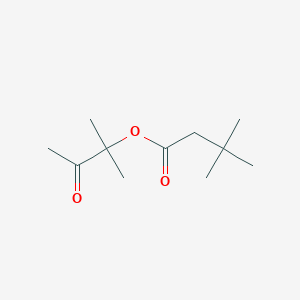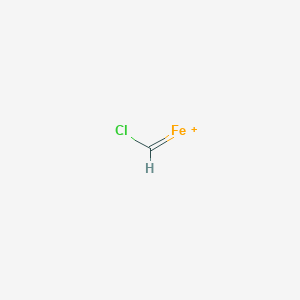
(Chloromethylidene)iron(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethylidene)iron(1+) is a coordination compound that features a chloromethylidene ligand bonded to an iron center
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethylidene)iron(1+) typically involves the reaction of iron precursors with chloromethylidene-containing reagents. One common method is the reaction of iron pentacarbonyl with chloromethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (Chloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions: (Chloromethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The chloromethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
科学研究应用
(Chloromethylidene)iron(1+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Its catalytic properties are exploited in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (Chloromethylidene)iron(1+) exerts its effects involves the interaction of the iron center with substrates. The iron can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis. The chloromethylidene ligand can also participate in these reactions, either by stabilizing intermediates or by being directly involved in the reaction mechanism.
Molecular Targets and Pathways: The molecular targets of (Chloromethylidene)iron(1+) include various organic molecules and biological macromolecules. The pathways involved typically include electron transfer and ligand exchange processes, which are central to its catalytic activity.
相似化合物的比较
- (Chloromethylidene)thiomorpholin-4-amine
- (Chloromethylidene)selenomorpholin-4-amine
Comparison: (Chloromethylidene)iron(1+) is unique due to the presence of the iron center, which imparts distinct redox properties and catalytic activity. In contrast, the thiomorpholin and selenomorpholin derivatives have different reactivity profiles due to the presence of sulfur and selenium, respectively. These differences make (Chloromethylidene)iron(1+) particularly valuable in applications requiring specific redox behavior and catalytic efficiency.
属性
CAS 编号 |
90143-33-2 |
|---|---|
分子式 |
CHClFe+ |
分子量 |
104.32 g/mol |
IUPAC 名称 |
chloromethylideneiron(1+) |
InChI |
InChI=1S/CHCl.Fe/c1-2;/h1H;/q;+1 |
InChI 键 |
PLRAXQFHMFHESF-UHFFFAOYSA-N |
规范 SMILES |
C(=[Fe+])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
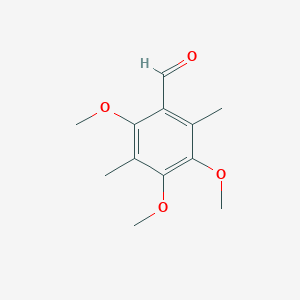
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
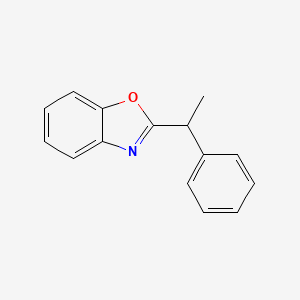
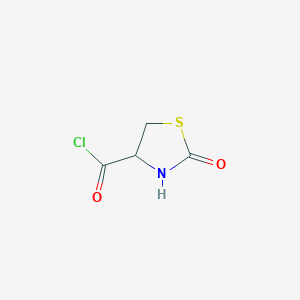
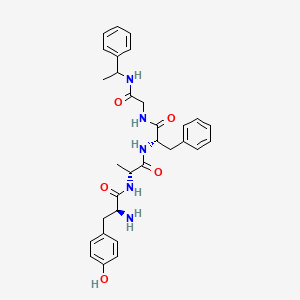

![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
